molecular formula C16H13NO2 B8451999 3-(4-methoxyphenyl)isoquinolin-1(2H)-one

3-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B8451999
M. Wt: 251.28 g/mol
InChI Key: CYSDCFCHWSBJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)isoquinolin-1(2H)-one (CAS 13670-91-2) is a high-value heterocyclic compound with a molecular formula of C 16 H 13 NO 2 and a molecular weight of 251.28 g/mol. It is supplied as a yellow to pale yellow solid with a melting point of 240-243 °C, and should be stored sealed in a dry environment at room temperature . The 3,4-dihydroisoquinolin-1(2H)-one scaffold, to which this compound is closely related, is recognized as a privileged structure in medicinal and agrochemical research due to its prevalence in natural products and diverse biological activities . Recent research highlights the significant potential of this scaffold in developing new agents for plant disease management. Specifically, derivatives have demonstrated potent antioomycete activity against pathogens like Pythium recalcitrans , with in vivo preventive efficacy as high as 75.4% at low doses, outperforming some commercial treatments . The mode of action for active derivatives is suggested to involve the disruption of the pathogen's biological membrane systems . In pharmaceutical research, the isoquinolinone core is a key structure in the design of potent inhibitors for protein-protein interactions, such as MDM2-p53, which are relevant in oncology . The compound's structure, featuring a methoxyphenyl substituent, can be synthesized via robust methods like the Castagnoli-Cushman reaction, allowing for further diversification and structure-activity relationship (SAR) studies . This reagent serves as a crucial building block for researchers in organic synthesis, agrochemistry, and drug discovery. This product is intended for research purposes only and is not intended for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(18)17-15/h2-10H,1H3,(H,17,18)

InChI Key

CYSDCFCHWSBJFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for Isoquinolin 1 2h One Derivatives

Classical and Contemporary Approaches to the Isoquinolinone Core

The synthesis of the isoquinolin-1(2H)-one framework has evolved from classical cyclization reactions to modern metal-catalyzed transformations, offering a diverse toolkit for chemists to access a wide array of substituted derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and efficient strategy for the construction of the bicyclic isoquinolinone system. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond from a suitably functionalized acyclic precursor.

The intramolecular reactions of various reactive intermediates, including carbenes, ureas, thioureas, isocyanates, and azidoamides, provide powerful avenues for the synthesis of heterocyclic systems like isoquinolin-1(2H)-ones. For instance, the gold-catalyzed intramolecular cyclization of alkyne-containing diazo compounds can generate β-aryl gold-carbene intermediates. nih.gov These intermediates can then undergo further transformations to yield polycyclic frameworks, a strategy that can be conceptually adapted for isoquinolinone synthesis. nih.gov

While direct examples for the synthesis of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one using these specific cyclizations are not extensively documented in the provided search results, the general principles are applicable. For example, a hypothetical route could involve an appropriately substituted o-alkynylphenyl isocyanate, which upon thermal or catalytic activation, could undergo an intramolecular cyclization to furnish the desired isoquinolinone core. Similarly, the cyclization of azidoamides derived from 2-vinylbenzoic acids represents a potential pathway.

Cyclization Precursor Type Key Intermediate Potential for this compound Synthesis
Diazo-alkyneMetal CarbeneConceptually applicable for building the core structure. nih.gov
Isocyanate-A viable precursor for intramolecular cyclization.
Azidoamide-A potential route via decomposition and cyclization.

Radical cyclizations offer a powerful and often complementary approach to ionic cyclization methods for the construction of cyclic molecules. These reactions proceed via radical intermediates and are typically initiated by radical initiators or through photoredox catalysis. The synthesis of isoquinoline (B145761) and its derivatives can be achieved through such radical cascade reactions. researchgate.net For the synthesis of this compound, a potential strategy would involve the generation of a radical on a side chain attached to a benzene (B151609) ring, followed by an intramolecular attack onto a suitably positioned acceptor group, such as a nitrile or an imine, which can then be converted to the lactam. A visible-light-promoted metal-free radical cascade cyclization has been developed for related heterocyclic systems, highlighting the potential of this eco-friendly approach. researchgate.net

Initiation Method Key Step Applicability to this compound
Chemical Initiator (e.g., AIBN)6-endo-trig cyclizationApplicable with appropriate precursors. researchgate.net
Photoredox CatalysisSingle Electron TransferAn emerging and green synthetic route. researchgate.net

Metal-Mediated and Catalyzed Transformations

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the isoquinolin-1(2H)-one core is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed and offer high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are cornerstone methodologies in modern organic synthesis. These reactions can be employed to construct the isoquinolinone skeleton through various disconnection strategies. One common approach involves the intramolecular cyclization of a pre-functionalized aromatic substrate. For instance, a palladium-catalyzed cascade cyclocarbopalladation followed by a Suzuki-Miyaura coupling can yield substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

To synthesize this compound, a plausible route could involve the palladium-catalyzed coupling of an ortho-halo-N-vinylbenzamide with 4-methoxyphenylboronic acid. Subsequent intramolecular Heck-type cyclization would then furnish the desired product. Another strategy involves the palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines followed by a Heck reaction to introduce substituents at the 4-position. researchgate.net

Reaction Type Starting Materials Example Key Features
Suzuki-Miyaura Couplingortho-halo-N-vinylbenzamide and 4-methoxyphenylboronic acidForms the C3-aryl bond. beilstein-journals.orgresearchgate.net
Heck Reactionortho-alkenyl-N-substituted benzamide (B126)Intramolecular C-C bond formation. researchgate.net
Sonogashira Couplingortho-halo-N-substituted benzamide and a terminal alkyneConstruction of an alkynyl intermediate for subsequent cyclization.

The development of asymmetric catalytic methods is a major goal in organic synthesis, enabling the preparation of chiral molecules with high enantiopurity. Palladium-catalyzed enantioselective carbonylative Heck reactions have emerged as a powerful tool for the synthesis of chiral heterocycles, including isoquinolinones. researchgate.netacs.org This reaction typically involves the intramolecular carbopalladation of an alkene, followed by carbon monoxide insertion and reductive elimination to form the cyclic ketone.

For the synthesis of a chiral derivative of this compound, this methodology could be applied to a prochiral N-allyl-2-halobenzamide substrate. The use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst can induce enantioselectivity in the cyclization process, leading to the formation of a stereogenic center at the 4-position of the isoquinolinone ring. researchgate.netnih.gov While a direct application to this compound is not explicitly detailed, the principles of this powerful transformation are highly relevant for accessing chiral analogues. researchgate.netorganic-chemistry.org

Key Reaction Features Substrate Type Significance
Enantioselective C-H CarbonylationProchiral N-substituted benzamidesAccess to chiral isoquinolinones with high enantioselectivity. acs.orgresearchgate.net
DesymmetrizationSymmetrical starting materialsEfficient construction of complex chiral scaffolds. researchgate.net
Carbon Monoxide Insertion-Introduction of the carbonyl group of the lactam. researchgate.netorganic-chemistry.org
C–H Activation Strategies with Directing Groups

Transition-metal-catalyzed C–H activation has emerged as a powerful and atom-economical tool for the construction of complex molecular architectures. By utilizing directing groups, chemists can achieve high levels of regioselectivity in the functionalization of otherwise inert C–H bonds. This strategy has been successfully applied to the synthesis of isoquinolin-1(2H)-one derivatives.

Rhodium(III)-catalyzed C–H activation and annulation reactions have proven to be particularly effective. In a notable example, N-methoxybenzamides can react with various alkynes in the presence of a Rh(III) catalyst to afford substituted isoquinolinones. The amide oxygen and the methoxy (B1213986) group likely act as a bidentate directing group, facilitating the ortho-C–H activation of the benzamide ring. This is followed by alkyne insertion and reductive elimination to furnish the final product. The use of a directing group is crucial for the regioselectivity of the C-H activation step.

Palladium-catalyzed C–H activation/annulation reactions represent another robust approach. For instance, N-methoxybenzamides can be coupled with 2,3-allenoic acid esters using a palladium catalyst to yield 3,4-dihydroisoquinolin-1(2H)-ones. In this process, the N-methoxy amide serves as a directing group, guiding the palladium catalyst to the ortho-C–H bond. The reaction proceeds with high regioselectivity, and the resulting dihydroisoquinolinone can be a precursor to the fully unsaturated isoquinolin-1(2H)-one. The choice of the directing group and the palladium catalyst system is critical in controlling the efficiency and selectivity of the reaction.

Catalyst SystemDirecting GroupReactantsProduct TypeReference
Rh(III)N-methoxyamideN-methoxybenzamide, AlkyneIsoquinolin-1(2H)-one niscpr.res.in
Pd(II)N-methoxyamideN-methoxybenzamide, 2,3-Allenoic acid ester3,4-Dihydroisoquinolin-1(2H)-one rsc.org
Rh(III)HydrazoneAromatic hydrazone, AlkyneIsoquinoline researchgate.netresearchgate.net
Pd(II)OximeAromatic oxime, AlkyneIsoquinoline N-oxide rsc.org

Metal-Free Methodologies

While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is of great interest due to concerns about cost, toxicity, and environmental impact of residual metals in final products.

Visible-Light Photocatalysis

Visible-light photocatalysis has gained significant traction as a green and sustainable method for promoting a wide range of chemical transformations. While a direct photocatalytic synthesis of this compound is not extensively documented, the synthesis of related heterocyclic cores, such as quinolin-2(1H)-ones and quinazolinones, under visible light irradiation suggests the potential of this methodology. These reactions often proceed via the generation of radical intermediates under mild conditions. For example, the synthesis of quinolin-2(1H)-ones has been achieved from quinoline (B57606) N-oxides using visible light, showcasing a reagent-free and atom-economical approach. The application of photocatalysis to the synthesis of isoquinolin-1(2H)-ones could involve the generation of a key radical intermediate that undergoes cyclization to form the desired heterocyclic ring.

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from simple starting materials, thereby reducing waste and saving time and resources.

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These reactions have been employed in the synthesis of various quinolinone and isoquinolinone frameworks. For instance, a domino sequence can be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to yield the final heterocyclic product.

Multicomponent reactions, where three or more reactants combine in a one-pot reaction to form a single product, are particularly powerful for generating molecular diversity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable MCR for the synthesis of fused imidazopyridines, and variations of this reaction have been adapted for the synthesis of isoquinolinone-containing scaffolds. For example, a GBB reaction followed by an intramolecular Diels-Alder (IMDA) reaction and subsequent re-aromatization has been developed for the synthesis of imidazopyridine-fused isoquinolinones.

Reaction TypeKey FeaturesProduct ScaffoldReference
Domino ReactionSequential intramolecular reactionsQuinolones, Isoquinolinones researchgate.net
Groebke–Blackburn–Bienaymé (GBB) ReactionThree-component reactionImidazopyridine-fused isoquinolinones mdpi.com

Specific Synthetic Pathways to this compound and its Direct Analogues

Routes via Polylithiated Intermediates

A specific and effective method for the synthesis of 3-substituted-1(2H)-isoquinolinones involves the use of polylithiated intermediates. This approach begins with 2-(2-methylphenyl)hydrazinecarboxylic acid esters, which are treated with an excess of a strong base, such as lithium diisopropylamide (LDA), to generate a polyanion-type intermediate. This polylithiated species then undergoes condensation with an aromatic ester, such as methyl 4-methoxybenzoate. The subsequent acid-catalyzed cyclization of the condensation product leads to the formation of the 3-substituted-1(2H)-isoquinolinone. This method allows for the direct introduction of the desired aryl group at the 3-position of the isoquinolinone core.

Synthesis from Benzoate (B1203000) Precursors

Benzoate precursors can also serve as starting materials for the synthesis of isoquinolin-1(2H)-one derivatives, particularly 3,4-dihydroisoquinolin-1(2H)-ones which can be further oxidized to the corresponding isoquinolin-1(2H)-ones. A multi-step synthesis starting from methyl 3-hydroxybenzoate has been reported for the preparation of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones. This sequence involves allyl etherification, Claisen rearrangement, oxidation of the resulting alcohol, reductive amination, and finally, intramolecular aminolysis to form the lactam ring. While this route is somewhat lengthy, it demonstrates the utility of benzoate derivatives as foundational building blocks for the isoquinolinone core.

Approaches Incorporating Curtius Rearrangement

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.gov This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. nih.gov The isocyanate can then be trapped by various nucleophiles. While not the most common method for synthesizing the 3-arylisoquinolin-1(2H)-one scaffold, the Curtius rearrangement offers a viable pathway for constructing the core lactam ring through an intramolecular cyclization strategy.

A hypothetical synthetic route employing this rearrangement to generate the isoquinolin-1(2H)-one core begins with a suitably substituted precursor, such as a 2-vinylbenzoic acid derivative. The key steps are outlined below:

Acyl Azide Formation: The synthesis would commence with a 2-((E)-2-carboxystyryl)benzoic acid derivative. The carboxylic acid group destined for rearrangement is converted into an acyl azide. This transformation is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide source like diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement and Isocyanate Formation: The acyl azide is then heated in an inert solvent. This induces the Curtius rearrangement, where the acyl azide expels a molecule of dinitrogen gas and rearranges to form an isocyanate intermediate. A key feature of this rearrangement is that the configuration of the migrating group is fully retained.

Intramolecular Cyclization: The newly formed isocyanate group is positioned strategically within the molecule to undergo a spontaneous intramolecular cyclization. The isocyanate acts as an electrophile, and the adjacent vinyl group serves as the nucleophile, leading to the formation of the six-membered heterocyclic ring characteristic of the isoquinolin-1(2H)-one structure. This intramolecular addition reaction, often promoted by acid catalysis, forges the crucial N-C bond of the lactam.

This strategy showcases the utility of the Curtius rearrangement in advanced heterocyclic synthesis, allowing for the construction of complex ring systems from acyclic precursors. The reaction's tolerance for a wide variety of functional groups makes it an attractive option in multistep synthetic sequences. nih.gov

StepReactionReagents/ConditionsIntermediate/Product
1Acyl Azide FormationDiphenylphosphoryl azide (DPPA), triethylamine (B128534) (Et3N)Acyl azide
2Curtius RearrangementHeat (thermal decomposition) in an inert solvent (e.g., toluene)Isocyanate
3Intramolecular CyclizationAcid catalysis (e.g., polyphosphoric acid)Isoquinolin-1(2H)-one

Stereoselective Synthesis of Chiral Analogues

The this compound molecule is achiral. However, the development of chiral analogues is of significant interest in medicinal chemistry, as stereochemistry often plays a critical role in pharmacological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Key strategies to introduce chirality into the isoquinolin-1(2H)-one scaffold include asymmetric catalysis and the use of chiral auxiliaries. A notable and effective method for creating chiral analogues is the Castagnoli–Cushman reaction (CCR). rsc.orgnih.gov

The Castagnoli–Cushman reaction is a three-component reaction that condenses a homophthalic anhydride (B1165640), an aldehyde (such as 4-methoxybenzaldehyde), and an amine or amino acid to produce 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones. rsc.orgnih.gov When a chiral amino acid is used as the amine component, the reaction can proceed with high diastereoselectivity, establishing two new stereocenters at the C3 and C4 positions of the isoquinolinone core.

The general mechanism involves the initial reaction between the homophthalic anhydride and the amino acid, followed by condensation with the aldehyde. A subsequent intramolecular cyclization and dehydration yield the final product. The stereochemical outcome is controlled by the chirality of the starting amino acid, which directs the facial selectivity of the additions.

Example of Diastereoselective Castagnoli–Cushman Reaction:

Reactants: Homophthalic anhydride, 4-methoxybenzaldehyde, and a chiral amino acid (e.g., L-phenylalanine).

Product: A chiral 2-substituted-4-carboxy-3-(4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. The reaction typically yields the cis-diastereomer as the major product, where the substituents at C3 and C4 are on the same face of the ring.

This method provides a direct and efficient route to enantiomerically enriched isoquinolin-1(2H)-one analogues. The resulting products, which contain both a chiral center derived from the amino acid and a newly formed stereocenter at the C3 position bearing the aryl group, are valuable building blocks for further synthetic elaboration. nih.gov

Reaction ComponentRoleExample
AnhydrideForms the benzene-fused portion of the isoquinolinoneHomophthalic anhydride
AldehydeProvides the C3 carbon and its substituent4-methoxybenzaldehyde
Chiral AmineProvides the N2 atom and induces stereoselectivityL-Phenylalanine

Another major strategy for synthesizing chiral analogues involves the asymmetric reduction of a related C=N double bond in a 3,4-dihydroisoquinoline (B110456) precursor to create a chiral center at the C1 position, yielding a chiral tetrahydroisoquinoline. mdpi.comrsc.org This is commonly achieved using chiral catalysts based on transition metals like rhodium, ruthenium, or iridium, which can deliver hydrogen with high enantioselectivity. mdpi.com

Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl Isoquinolin 1 2h One Analogues

Substituent Effects on Biological Potency and Selectivity

The aryl group at the C3-position of the isoquinolinone core is a primary target for synthetic modification to explore and enhance biological activity. Changes to this ring's substituents, including their nature and position, can dramatically alter a compound's potency and mechanism of action.

The position of substituents on the C3-aryl ring has been shown to be a critical determinant of biological activity. A striking example is seen in the antiproliferative effects of 3-arylisoquinolinones, where a simple positional shift of a substituent from para to meta can lead to a massive increase in potency. nih.govnih.gov

Studies comparing meta-substituted compounds with their corresponding para-isomers revealed that meta-substitution can enhance cytotoxicity in cancer cell lines by up to 700-fold. nih.govnih.gov For instance, analogues with methoxy (B1213986) (–OCH₃) or fluoro (–F) groups at the meta position of the 3-aryl ring display significant growth inhibition with IC₅₀ values in the sub-micromolar range, whereas the para-substituted analogues are often significantly less active, with IC₅₀ values greater than 50 µM. nih.gov

This profound difference in activity is attributed to the distinct binding interactions within the target protein. Molecular modeling and docking studies have suggested that for certain targets, such as tubulin, the meta-substituent can occupy a specific subpocket that is inaccessible to a para-substituent. nih.govnih.gov This improved fit enhances the binding affinity, leading to a more pronounced biological effect. The para-analogue, unable to engage with this pocket, exhibits a much lower binding energy and, consequently, weaker activity. nih.govnih.gov

Antiproliferative Activity of meta- vs. para-Substituted 3-Arylisoquinolinones
CompoundSubstituent on C3-Aryl RingPositionIC₅₀ (µM) in MCF-7 Cells
1 -OCH₃meta0.4 - 0.8
2 -OCH₃para> 50
3 -Fmeta0.4 - 0.8
4 -Fpara> 50

The effect of placing substituents at the ortho-position of the C3-aryl ring has also been considered in SAR studies. Generally, ortho-substituents are more likely to introduce steric hindrance, which can negatively impact the compound's ability to adopt the optimal conformation for binding to its biological target.

In the context of 3-arylisoquinolinones binding to targets like the colchicine-binding pocket of tubulin, the planarity between the isoquinolinone core and the C3-aryl ring is influential. nih.gov An ortho-substituent can force the aryl ring to twist out of this preferred plane, disrupting key interactions and weakening the binding affinity. While meta-substituents can productively engage with specific pockets, an ortho-group might clash with the protein surface, leading to a significant loss of activity. Therefore, in many analogue design strategies, the ortho-position is often left unsubstituted to avoid potential steric clashes.

Modifications to the isoquinolinone nucleus itself provide another avenue for optimizing biological activity and selectivity. Introducing various functional groups at different positions on this bicyclic system can fine-tune the molecule's electronic properties, solubility, and interactions with target proteins. For example, substitutions at the C-7 position of the isoquinoline (B145761) nucleus have been noted to affect bioactivity. Furthermore, the introduction of a bromine atom at the C-4 position has been shown to enhance cell permeability, thereby increasing intracellular activity against targets like human carboxylesterase 2A (hCES2A).

The inherent structural features of the isoquinolinone core are fundamental to its biological function. The lactam moiety (a cyclic amide) within the core is particularly important. SAR analyses have revealed that this functional group is crucial for conferring specificity towards certain biological targets.

In studies on inhibitors of human carboxylesterase 2A (hCES2A), the lactam moiety was identified as a key structural element for achieving selectivity over the hCES1A isoform. This specificity is critical for developing drugs with fewer off-target effects. The hydrogen bonding capabilities and the rigid, planar nature of the lactam group likely facilitate specific interactions within the active site of hCES2A that are not as favorable in the active site of hCES1A, thus driving the observed selectivity.

The nitrogen atom at the 2-position (N-2) of the isoquinolin-1(2H)-one core is another key point for chemical modification. The hydrogen atom on this nitrogen can be replaced with a variety of substituents, including alkyl and aryl groups, to modulate the compound's physicochemical and pharmacological properties.

Alkylation or arylation at the N-2 position can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds. In related heterocyclic systems, such as tetrahydroisoquinolines, N-substitution with groups like a benzyl-carboxamide moiety has been explored to target enzymes like monoamine oxidase and cholinesterase. nih.gov The regioselectivity of N-alkylation versus O-alkylation is a known challenge in the synthesis of such analogues, with reaction conditions often dictating the outcome. nih.gov While N-substitution is a common strategy in medicinal chemistry to alter compound properties, specific SAR studies detailing the effects of various N-substituents on the biological activity of the 3-(4-methoxyphenyl)isoquinolin-1(2H)-one scaffold are not extensively detailed in the available literature. However, this position remains a synthetically accessible and important site for future analogue development to probe target interactions and optimize drug-like properties.

Isoquinolinone Core Derivatization

Conformational Analysis and Bioisosteric Design of this compound Analogues

The spatial arrangement of the 4-methoxyphenyl (B3050149) substituent relative to the isoquinolin-1(2H)-one core is a critical determinant of the biological activity of this class of compounds. Conformational analysis, particularly the study of torsional angles, provides insight into the molecule's three-dimensional structure and its potential interactions with biological targets. Furthermore, the principles of bioisosteric design are frequently employed to modify the methoxy group and other parts of the molecule to enhance its pharmacological profile.

Torsional Angle Relationships

In a crystallographic study of the closely related parent compound, 3-phenylisoquinolin-1(2H)-one, the phenyl ring was found to be twisted relative to the planar isoquinolinone moiety. nih.govbohrium.com The reported dihedral angle between the two ring systems is 39.44 (4)°. nih.gov This twisted conformation suggests a balance between the steric hindrance that would arise from a planar arrangement and the electronic effects of conjugation.

For this compound, the methoxy group itself has preferred conformations relative to the phenyl ring. A statistical analysis of crystal structure data for methoxyphenyl groups reveals that the conformation is dependent on the substitution pattern, particularly at the ortho positions. bohrium.com In the case of a para-substituent like the one in the title compound, with hydrogens at both ortho positions, the methoxy group generally prefers a coplanar orientation with the phenyl ring (torsional angle τ about the MeO–CPh bond close to 0°). bohrium.com This coplanarity is associated with a decrease in conjugation as the group is twisted out of the plane. bohrium.com

The internal rotation of the methoxy group is also accompanied by systematic variations in bond angles. For instance, as the methoxy group twists out of the plane of the phenyl ring, the CH3–O–CPh bond angle tends to decrease from approximately 117.7° towards a minimum of 114.9° at a 90° twist. bohrium.com These subtle changes in molecular geometry can influence how the molecule fits into a biological target's binding site.

Bioisosteric Replacements for Enhanced Biological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry aimed at improving potency, selectivity, metabolic stability, or other pharmacokinetic properties. cambridgemedchemconsulting.comu-tokyo.ac.jpnih.gov The 4-methoxy group of this compound is a prime candidate for such modifications.

One of the most common bioisosteric replacements for a methoxy group is a fluorine atom. chemrxiv.org This substitution is often made to block metabolic oxidation, as electron-rich aromatic rings like anisoles are susceptible to such processes. chemrxiv.org The replacement of a methoxy group with fluorine is generally expected to increase the lipophilicity of the compound. chemrxiv.org However, the magnitude of this change can be influenced by other substituents on the aromatic ring. chemrxiv.org

Other potential bioisosteric replacements for the methoxy group that have been explored in various drug discovery programs include:

Difluoromethyl (-OCHF2) and Trifluoromethyl (-OCF3) ethers: These groups can offer increased metabolic stability compared to the methoxy group.

Methylthio (-SCH3): This group is of a similar size to the methoxy group but has different electronic properties.

Small alkyl groups: While sometimes used, replacement of a methoxy group with an alkyl group can lead to reduced metabolic stability. cambridgemedchemconsulting.com

Difluoroethyl (-CH2CHF2): This group has been investigated as a mimic of the steric and electronic features of a methoxy group, often with improved metabolic stability. nih.gov

The following table summarizes some common bioisosteric replacements for the methoxy group:

Original GroupBioisosteric ReplacementRationale for Replacement
Methoxy (-OCH3)Fluoro (-F)Block metabolic oxidation, modulate lipophilicity. chemrxiv.org
Methoxy (-OCH3)Difluoromethyl ether (-OCHF2)Enhance metabolic stability.
Methoxy (-OCH3)Trifluoromethyl ether (-OCF3)Enhance metabolic stability. researchgate.net
Methoxy (-OCH3)Methylthio (-SCH3)Similar size, altered electronic properties. researchgate.net
Methoxy (-OCH3)Difluoroethyl (-CH2CHF2)Mimic steric/electronic features, improve metabolic stability. nih.gov

Furthermore, modifications to the isoquinolinone core itself can be considered a form of bioisosteric replacement. For instance, various substituted isoquinolin-1-ones have been synthesized as potential bioisosteres of other fused heterocyclic systems to explore their antitumor activities. nih.gov

Biological Target Engagement and Mechanistic Studies of 3 Arylisoquinolin 1 2h One Compounds

Enzymatic Inhibition Profiles

Human Carboxylesterase 2A (hCES2A) Inhibition

Currently, there is no specific research data available in the scientific literature detailing the inhibitory activity of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one against Human Carboxylesterase 2A (hCES2A).

Poly(ADP-ribose) Polymerase (PARP) Family Inhibition

The 3-arylisoquinolin-1-one scaffold has been identified as a potent inhibitor of tankyrases, which are members of the broader PARP family of enzymes. nih.govbath.ac.uk Research has demonstrated that while these compounds are effective against tankyrases, they exhibit significant selectivity over other PARP enzymes, namely PARP-1 and PARP-2. nih.govbath.ac.uk

Studies on this compound, a representative compound of this class, have shown that it is a weak inhibitor of PARP-1 and PARP-2. The half-maximal inhibitory concentration (IC₅₀) values were determined to be greater than 10,000 nM for both PARP-1 and PARP-2, indicating a low potency against these particular family members. This high degree of selectivity is a key characteristic of this compound class, distinguishing its activity from pan-PARP inhibitors. nih.gov

Tankyrase (TNKS-1 and TNKS-2) Inhibition

The most significant enzymatic inhibition by this compound has been observed against the tankyrase enzymes, TNKS-1 and TNKS-2. nih.govbath.ac.uk These enzymes are valid targets in cancer research due to their role in regulating oncogenic Wnt signaling. rsc.orged.ac.uk

Structure-activity relationship (SAR) studies on the 3-arylisoquinolin-1-one core revealed that an aryl group at the 3-position is crucial for activity, with para-substituents being optimal. nih.gov The 4-methoxyphenyl (B3050149) group in the specified compound fits this criterion. The 3-aryl unit is believed to occupy a large hydrophobic cavity within the enzyme's active site, while the para-substituent projects towards an external tunnel. nih.govbath.ac.uk

In vitro enzymatic assays have quantified the potent inhibitory effect of this compound. The IC₅₀ values against TNKS-1 and TNKS-2 were found to be 47 nM and 25 nM, respectively. This demonstrates potent, nanomolar-level inhibition of both tankyrase isoforms. nih.gov The potency against TNKS-1 generally parallels that against TNKS-2 for this class of inhibitors. nih.govbath.ac.uk

Enzyme TargetIC₅₀ (nM)
PARP-1>10,000
PARP-2>10,000
TNKS-147
TNKS-225

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

There is no specific data within the reviewed scientific literature concerning the inhibitory effects of this compound on Cyclin-Dependent Kinase 4 (CDK4).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) Kinase Inhibition

No research findings were identified that specifically assess the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR).

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. A thorough review of scientific literature was conducted to identify studies evaluating the acetylcholinesterase inhibitory activity of this compound. However, no specific data on the IC50 values or the kinetic parameters of AChE inhibition by this particular compound are available in the reviewed literature.

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE-4) is an enzyme that plays a crucial role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, making it an important target for inflammatory and respiratory diseases. Despite the investigation of various isoquinoline (B145761) scaffolds as potential PDE-4 inhibitors, specific inhibitory concentrations (IC50) or detailed mechanistic studies for this compound against PDE-4 have not been reported in the available scientific literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. While various sulfonamide and other heterocyclic compounds have been studied for their carbonic anhydrase inhibitory potential, there is currently no published research detailing the inhibitory activity (e.g., Ki values) of this compound against any of the human carbonic anhydrase isoforms.

N-Ribosyl Dihydronicotinamide: Quinone Oxidoreductase 2 (NQO2) Activity

N-Ribosyl dihydronicotinamide: quinone oxidoreductase 2 (NQO2) is a flavoprotein implicated in xenobiotic metabolism and cellular protection against oxidative stress. Its activity and inhibition have been a subject of toxicological and pharmacological research. A comprehensive search of the literature did not yield any studies that have investigated or reported on the activity or modulatory effects of this compound on NQO2.

Receptor Interaction Studies

Estrogen Receptor Alpha (ERα) Modulation

Estrogen Receptor Alpha (ERα) is a key mediator of estrogen signaling and a significant target in the treatment of hormone-dependent cancers. The potential for compounds to modulate ERα activity is an area of intense research. However, based on the available scientific data, there are no published studies that have specifically examined the modulatory effects of this compound on Estrogen Receptor Alpha. Therefore, no data on its potential agonistic or antagonistic activity is available.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Affinity

The serotonin receptors 5-HT1A and 5-HT2A are important targets for therapeutic agents aimed at treating a variety of central nervous system disorders, including anxiety, depression, and psychosis. While the affinity of numerous compounds for these receptors has been characterized, a review of the current scientific literature reveals no specific binding affinity data (e.g., Ki or IC50 values) for this compound at either the 5-HT1A or 5-HT2A serotonin receptors.

Cellular Pathway Modulation

The biological activity of 3-arylisoquinolin-1(2H)-one compounds, including this compound, has been a subject of significant research in the context of anticancer drug development. univ.kiev.ua These compounds are recognized for their ability to modulate several crucial cellular pathways involved in cancer progression. Their mechanism of action often involves interfering with the fundamental cellular machinery responsible for cell division, proliferation, and the formation of new blood vessels that support tumor growth.

Microtubule Dynamics Disruption

A primary mechanism of action for many anticancer agents derived from the isoquinolinone scaffold is the disruption of microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. nih.gov Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is vital for the formation of the mitotic spindle, which segregates chromosomes during cell division. researchgate.netnih.gov

Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle. nih.gov Certain molecules containing a methoxyphenyl group have been shown to bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization and thereby disrupting the formation of microtubules. nih.gov For instance, studies on compounds structurally related to 3-arylisoquinolinones have demonstrated potent inhibition of tubulin assembly. nih.gov The disruption of microtubule function leads to a prolonged mitotic arrest, which can ultimately trigger programmed cell death, or apoptosis. researchgate.netnih.gov While the broader class of 3-aryl substituted isoquinolinones is known for anticancer activities, specific quantitative data on the tubulin polymerization inhibition by this compound is an area of ongoing investigation. univ.kiev.ua

Cell Cycle Progression Interference

By disrupting microtubule dynamics, 3-arylisoquinolin-1(2H)-one derivatives can effectively interfere with cell cycle progression. researchgate.netmdpi.com The cell cycle is a tightly regulated process that governs cell growth and division. The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis. nih.gov

Agents that inhibit tubulin polymerization prevent the proper formation of the mitotic spindle, a key event in the M phase. nih.gov This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. nih.govmdpi.com This effect has been observed with various compounds featuring a methoxyphenyl moiety. For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) family compound, was found to cause cell cycle arrest in the G2/M phase. nih.gov Similarly, other related molecular hybrids have been shown to potently induce G2/M arrest in cancer cells. mdpi.com This interference with the cell division process is a cornerstone of the antiproliferative effects of this class of compounds.

Cancer Cell Proliferation Inhibition

The disruption of microtubule function and subsequent cell cycle arrest culminates in the inhibition of cancer cell proliferation. The antiproliferative activity of isoquinolinone derivatives has been demonstrated across a range of human cancer cell lines. univ.kiev.ua 3-Aryl substituted isoquinolinones have shown diverse anticancer activities against cell lines such as A549 (lung), SK-OV-3 (ovary), SK-Mel-2 (melanoma), HCT-15 (colon), and XF-498 (CNS). univ.kiev.ua

The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50). While specific GI50 values for this compound are not detailed in the provided research, related compounds have shown significant potency. For instance, certain 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives and (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have exhibited inhibitory activities in the nanomolar range against various cancer cell lines. nih.govresearchgate.net

Compound Class/DerivativeCancer Cell LineActivity MetricPotencyReference
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Various Tumor Cell LinesIC50Nanomolar range researchgate.net
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)NCI-H522 (Non-small cell lung cancer)IC5042.3 ± 1.2 nM nih.gov
N-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline (4a)Various Human Tumor CellsGI5016–20 nM nih.gov
(3-hydroxy-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxyphenyl)-methanone (14)KB (Oral carcinoma)IC5011.1 nM nih.gov
(3-amino-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxy-phenyl)methanone (16)KB (Oral carcinoma)IC5011.3 nM nih.gov

This table presents data for structurally related compounds to illustrate the general potency of molecules containing methoxyphenyl moieties against cancer cell lines.

Tumor Metastasis Suppression

Tumor metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. mdpi.com This complex process involves cell migration and invasion. nih.gov Research on compounds containing methoxyphenyl groups has shown potential for suppressing metastatic processes.

For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to suppress the migration and invasion of breast cancer cells. nih.gov Another agent, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, also demonstrated an ability to reduce the migratory and invasive capabilities of breast cancer cells. nih.gov These findings suggest that compounds with a methoxyphenyl scaffold can interfere with the cellular mechanisms that enable cancer cells to metastasize, although specific studies on the anti-metastatic potential of this compound are needed to confirm this activity.

Antiangiogenic and Vascular Disrupting Activities

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. nih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Some 3-arylisoquinolin-1(2H)-one derivatives have been investigated for their potential antiangiogenic effects. univ.kiev.ua

A series of 2,3-diaryl isoquinolinone derivatives were found to exhibit potential anti-angiogenesis effects in vivo through mechanisms dependent on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. univ.kiev.ua Furthermore, some compounds are classified as vascular-disrupting agents (VDAs), which act on established tumor vasculature to cause a rapid shutdown of blood flow, leading to tumor necrosis. nih.govcardiff.ac.uk Studies on benzophenones with methoxyphenyl groups have revealed concentration-dependent vascular-disrupting properties in human umbilical vein endothelial cells (HUVECs), a model system for studying angiogenesis. nih.gov This suggests that the 3-arylisoquinolin-1(2H)-one scaffold, particularly with methoxyphenyl substitution, may possess the ability to both prevent the formation of new blood vessels and disrupt existing tumor vasculature. univ.kiev.uanih.gov

Computational Chemistry and Molecular Modeling Investigations in Isoquinolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Active Site Binding Mode Elucidation

This subsection would typically detail how molecular docking simulations are used to determine the precise orientation and conformation of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one within the active site of a specific biological target. This involves analyzing the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. However, specific studies elucidating the active site binding mode for this particular compound are not available in the provided search results.

Binding Affinity Predictions

Following the determination of the binding mode, computational methods can be used to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). These predictions are crucial for ranking potential drug candidates. There are no specific binding affinity prediction values or dedicated studies for this compound found in the search results.

Analysis of Hydrophobic Cavities and Tunnels

The analysis of how this compound fits into and interacts with hydrophobic cavities and access tunnels within a target protein is a key aspect of molecular modeling. This analysis helps to understand the structural basis for selectivity and can guide the design of derivatives with improved potency and pharmacokinetic properties. No research specifically detailing this analysis for this compound is available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In drug discovery, these models relate the chemical structure of a series of compounds to their biological activity.

2D- and 3D-QSAR Model Development and Validation

The development of a QSAR model involves compiling a dataset of compounds with known activities, calculating molecular descriptors (physicochemical properties or 3D fields), and then using statistical methods to build a mathematical model that correlates the descriptors with the activity. This model must then be rigorously validated to ensure its predictive power. While QSAR is a common methodology for classes of compounds like quinazolinones and isoquinolines, no studies were found that specifically include this compound in the development and validation of a 2D- or 3D-QSAR model. ddg-pharmfac.netnih.gov

Prediction of Biological Activity

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds based on their chemical structure. bio-hpc.eunih.gov This is a powerful tool for prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. As no specific QSAR model involving this compound was identified, there is no information on the prediction of its biological activity using this method. ddg-pharmfac.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of isoquinolinone research, MD simulations provide valuable insights into the dynamic behavior of compounds like this compound and their interactions with biological targets. These simulations can predict the stability of a compound within a protein's binding site, elucidate the nature of intermolecular forces, and help refine the understanding of structure-activity relationships (SAR).

While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to the broader class of isoquinolinone and quinazolinone derivatives, particularly in the development of enzyme inhibitors. For instance, MD simulations have been instrumental in studying the binding stability of quinazolinone derivatives to targets like the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov

In a typical MD simulation study of an isoquinolinone derivative, the initial coordinates of the compound-protein complex are often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation software then calculates the forces between all atoms in the system and uses these forces to predict their movements over a specific time period, often on the scale of nanoseconds.

The trajectory of the atoms over time provides a wealth of information. Researchers can analyze the root-mean-square deviation (RMSD) to assess the stability of the compound in the binding pocket. A stable RMSD value over the course of the simulation suggests a stable binding mode. Furthermore, MD simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This detailed understanding of the dynamic interactions is crucial for the rational design of more potent and selective inhibitors based on the isoquinolinone scaffold.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are key computational strategies in modern drug discovery that are highly relevant to the exploration of the therapeutic potential of this compound and its analogs. A pharmacophore model is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for a class of compounds like 3-arylisoquinolin-1-ones can be approached in two ways: ligand-based or structure-based. mdpi.com

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. In this approach, a set of known active molecules, including derivatives of this compound, are structurally aligned. The common chemical features that are essential for their biological activity are then identified and combined to create a pharmacophore model.

Structure-based pharmacophore modeling is utilized when the crystal structure of the target protein is available. The binding site of the protein is analyzed to identify the key interaction points. A pharmacophore model is then constructed based on these interaction points, representing the ideal arrangement of features for a ligand to bind effectively.

Once a pharmacophore model is developed and validated, it can be used as a three-dimensional query for virtual screening . nih.govnih.gov In this process, large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. This allows for the rapid and cost-effective identification of potential new drug candidates from vast chemical libraries.

For the this compound scaffold, pharmacophore models could be developed based on its known activity against certain enzymes, such as PARP-1 or tankyrases. nih.govbath.ac.uk The resulting pharmacophore could then be used to screen for other compounds that possess a similar arrangement of key features, potentially leading to the discovery of novel and more potent inhibitors.

X-Ray Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is a powerful experimental technique that allows for the determination of the three-dimensional atomic structure of a crystalline solid. In drug discovery, X-ray crystallography of a compound bound to its biological target provides a detailed, atomic-level view of the binding interactions. This information is invaluable for understanding the mechanism of action of a drug and for guiding the design of new, more effective therapeutic agents.

These studies have revealed that the 3-aryl group of the isoquinolinone core is often situated within a hydrophobic pocket of the enzyme's active site. The para-substituent on the aryl ring, such as the methoxy (B1213986) group in this compound, can project into a tunnel that leads to the exterior of the protein. nih.gov This detailed structural information helps to rationalize the observed structure-activity relationships, where different substituents on the aryl ring can significantly impact the compound's potency.

The data obtained from X-ray crystallographic studies is crucial for structure-based drug design. The precise knowledge of the binding mode allows medicinal chemists to design modifications to the lead compound that can enhance its binding affinity and selectivity. For instance, if a crystal structure reveals an unoccupied pocket in the binding site, a chemist might design a new analog with a substituent that can favorably occupy that space.

The table below provides an example of the kind of data that can be obtained from an X-ray crystallographic study of a compound-target complex.

ParameterExample ValueDescription
PDB ID 3PA4The unique identifier for the crystal structure in the Protein Data Bank.
Resolution (Å) 1.59A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution.
Ligand Thienopyridine derivativeThe small molecule bound to the protein target.
Target Protein CHK1 KinaseThe biological macromolecule to which the ligand is bound.
Key Interactions Hydrogen bonds, hydrophobic interactionsThe specific non-covalent interactions observed between the ligand and the protein.
Binding Site Residues Cys85, Glu87, Leu15The specific amino acid residues in the protein that are in close contact with the ligand.

This table is illustrative and based on a representative PDB entry for a kinase inhibitor to demonstrate the type of data obtained from X-ray crystallography.

Future Perspectives and Research Directions in 3 4 Methoxyphenyl Isoquinolin 1 2h One Analogues

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The core objective in advancing 3-(4-methoxyphenyl)isoquinolin-1(2H)-one analogues is the rational design and synthesis of new derivatives with superior potency and target selectivity. Future strategies will be heavily guided by detailed structure-activity relationship (SAR) studies to identify key pharmacophoric features. mdpi.com

Key design strategies include:

Systematic Modification of Substituents: Research will focus on the systematic substitution at various positions of the isoquinolinone core and the pendant 4-methoxyphenyl (B3050149) ring. For instance, the addition of electron-withdrawing groups, such as halogens, to the isoquinolinequinone framework has been shown to enhance cytotoxic activity. acs.org Similarly, modifying the aryl group at the C-3 position can significantly impact antitumor potency. nih.gov Future work will explore a wider range of functional groups to fine-tune electronic properties and steric interactions with biological targets.

Conformational Constraint: Introducing conformational rigidity into the molecular structure can enhance binding affinity and selectivity by reducing the entropic penalty upon binding. Strategies such as constraining linear alkyl linkers within cyclic structures, for example, have been shown to improve pharmacokinetic parameters while maintaining potency for targets like Poly(ADP-ribose) polymerase-1 (PARP1). nih.gov

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres—substituents that retain similar physical or chemical properties—can lead to improved potency, selectivity, and metabolic stability. This approach will be systematically applied to the this compound scaffold to optimize its drug-like properties. nih.gov

Modern synthetic methodologies, including microwave-assisted synthesis and novel catalytic systems (e.g., copper or rhodium-catalyzed reactions), will enable the rapid and efficient construction of diverse libraries of these next-generation analogues for biological screening. nih.govorganic-chemistry.org

Identification of Novel Biological Targets and Polypharmacology

While PARP1 has been a key target for some isoquinolinone derivatives, a significant future direction is the identification of novel biological targets for this class of compounds. nih.gov This exploration is crucial for uncovering new therapeutic applications and understanding the full mechanistic scope of these molecules. The concept of polypharmacology—the ability of a single compound to interact with multiple targets—is increasingly recognized as a beneficial attribute, particularly in complex diseases like cancer. nih.gov

Future research in this area will involve:

Target Deconvolution: For analogues that show promising activity in phenotypic screens, identifying the specific molecular target(s) is a critical step. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction will be employed to elucidate their mechanism of action.

Kinome Profiling: Given that many anticancer agents target protein kinases, screening isoquinolinone libraries against broad panels of kinases is a promising strategy. FDA-approved PARP inhibitors, for example, have been shown to have unique off-target kinase profiles, inhibiting kinases like DYRK1s and CDK16 at clinically relevant concentrations. nih.gov Systematic screening of this compound analogues could reveal novel kinase inhibitor profiles, leading to new therapeutic hypotheses.

Rational Design of Multi-Target Agents: As the polypharmacological landscape of the isoquinolinone scaffold becomes clearer, researchers can rationally design analogues that simultaneously modulate multiple, disease-relevant targets. This approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms that arise from single-target therapies.

Advanced In Vitro Biological Screening Methodologies

To efficiently evaluate the vast number of newly synthesized analogues, drug discovery programs will rely on advanced in vitro screening methodologies that provide more comprehensive data than traditional single-point assays. news-medical.net High-throughput screening (HTS) will remain a cornerstone, enabling the rapid assessment of large compound libraries. bmglabtech.comnih.gov

Key advancements in screening will include:

Quantitative High-Throughput Screening (qHTS): Unlike traditional HTS which tests compounds at a single concentration, qHTS generates concentration-response curves for every compound in a library. nih.gov This approach provides rich pharmacological data, including potency (IC50) and efficacy, directly from the primary screen, allowing for a more accurate identification of "hits" and a clearer delineation of SAR. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows researchers to assess the effects of isoquinolinone analogues on cell morphology, protein localization, and other complex cellular phenotypes, providing deeper mechanistic insights than simple viability assays.

Phenotypic Screening: There is a renewed interest in phenotypic screening, which identifies compounds based on their ability to induce a desired change in a cellular or organismal model of disease, without a priori knowledge of the molecular target. technologynetworks.com This approach is particularly valuable for identifying first-in-class medicines and can uncover compounds with novel mechanisms of action. technologynetworks.com Subsequent target deconvolution studies are then used to identify the biological target(s).

The data below illustrates the type of multi-parameter output that can be generated from advanced screening methodologies, comparing hypothetical isoquinolinone analogues.

Compound IDPARP1 IC50 (nM)DYRK1A IC50 (nM)Cell Viability (NCI-H460) GI50 (µM)Nuclear Condensation Index (HCS)
ISO-A115.2>10,0000.781.2
ISO-B28.98500.212.5
ISO-C354045.11.151.4
ISO-D422.512000.552.1

Application of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. biorxiv.org For this compound analogues, these computational tools offer powerful capabilities. frontiersin.org

Predictive Modeling: ML algorithms can be trained on existing SAR data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce wasted effort. chemrxiv.org Similarly, models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process. frontiersin.org

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized to meet a multi-parameter objective, such as high potency against a specific target, selectivity over off-targets, and desirable physicochemical properties. mdpi.comnih.govyoutube.com These models can explore a vast chemical space to propose novel isoquinolinone scaffolds that may not be conceived through traditional medicinal chemistry intuition.

Target Identification and Bioactivity Prediction: ML models can be trained on large biological datasets to predict potential molecular targets for new compounds by comparing their structural features to those of molecules with known activity. nih.gov This can accelerate the identification of novel targets as described in section 6.2.

Development of Isoquinolinone-Based Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. Developing probes based on the this compound scaffold represents a key research direction.

A major focus will be on the creation of fluorescent probes . By conjugating a fluorophore to the isoquinolinone core, or by designing analogues that are intrinsically fluorescent, researchers can create tools for live-cell imaging. nih.govresearchgate.net These probes would allow for the visualization of:

Target Engagement and Localization: Fluorescent probes can confirm that the isoquinolinone analogue is reaching its intended target within the cell and reveal its subcellular localization (e.g., nucleus, mitochondria).

Dynamic Cellular Processes: Probes can be used to monitor changes in target activity or cellular responses in real-time upon treatment with a drug candidate. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In animal models, fluorescently tagged analogues can help track the distribution and clearance of the compound.

The design of these probes requires careful consideration to ensure that the fluorescent tag does not disrupt the molecule's interaction with its biological target. elsevierpure.commdpi.com

Exploration of Hybrid Molecules and Conjugates

Creating hybrid molecules and conjugates is a powerful strategy to enhance therapeutic efficacy, improve selectivity, and overcome drug resistance. univ.kiev.ua This involves linking the isoquinolinone scaffold to other molecular entities.

Future research will focus on two main types of conjugates:

Hybrid Molecules: This strategy involves combining two or more distinct pharmacophores into a single chemical entity. univ.kiev.ua For example, an isoquinolinone moiety could be hybridized with another anticancer agent that has a complementary mechanism of action. This can lead to synergistic effects and a reduced likelihood of developing resistance.

Antibody-Drug Conjugates (ADCs): In this approach, a potent isoquinolinone-based cytotoxic agent (the "payload") is attached via a chemical linker to a monoclonal antibody that specifically targets a tumor-associated antigen. mdpi.com This allows for the targeted delivery of the cytotoxic payload directly to cancer cells, minimizing exposure to healthy tissues and reducing side effects. mdpi.com

Degrader-Antibody Conjugates (DACs): A more recent and highly innovative strategy is the development of DACs, which are analogous to ADCs but use a targeted protein degrader, such as a PROTAC (Proteolysis-Targeting Chimera), as the payload. nih.govmarinbio.com An isoquinolinone-based PROTAC could be designed to induce the degradation of a key cancer-driving protein. Conjugating this PROTAC to a tumor-targeting antibody would ensure its specific delivery to cancer cells, representing a highly selective and potent therapeutic approach. nih.govrapidnovor.com

The table below summarizes potential future conjugate strategies for isoquinolinone analogues.

Conjugate TypeIsoquinolinone RoleTargeting MoietyTherapeutic Rationale
Antibody-Drug Conjugate (ADC)Cytotoxic PayloadTumor-Specific Antibody (e.g., anti-HER2)Targeted delivery of cytotoxin to cancer cells, improving therapeutic window.
Degrader-Antibody Conjugate (DAC)E3 Ligase Recruiter (as part of a PROTAC)Tumor-Specific Antibody (e.g., anti-ROR1)Cell-specific degradation of oncogenic proteins, offering catalytic and highly selective action. nih.gov
Fluorescent ProbeTarget-Binding ScaffoldFluorophore (e.g., Cyanine dye)Visualization of target engagement and drug distribution in live cells.
Hybrid MoleculePharmacophore 1 (e.g., PARP inhibitor)Pharmacophore 2 (e.g., Kinase inhibitor)Dual-action or synergistic inhibition of multiple cancer pathways.

Q & A

Q. Critical Factors :

  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .
  • Solvents : Dichloromethane or ethanol for solubility and stability .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions .

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Purity (HPLC)Reference
Triflic acid cyclizationTriflic acid, DCE, reflux68>95%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C45–6085–90%

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group shows a singlet at δ 3.82 ppm in DMSO-d₆, while the isoquinolinone protons appear as multiplets between δ 7.04–8.18 ppm .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 21.350 Å, b = 11.067 Å) are reported for analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 266.1052) .

Advanced: How can computational methods predict reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect stabilizes the isoquinolinone core .
  • Molecular Docking : Screens against targets like tubulin or kinases. Studies on analogs show binding affinity to β-tubulin (ΔG = -8.2 kcal/mol) via hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP = 2.8) and bioavailability, critical for drug development .

Advanced: What methodologies evaluate biological activity in cancer research?

Methodological Answer:

  • NCI-60 Human Tumor Cell Line Screen : Tests cytotoxicity across 60 cancer cell lines. Analogous 3-acyl derivatives show G2 phase arrest (GI₅₀ = 10 µM) and pyroptosis via GSDME cleavage in breast cancer .
  • Mechanistic Studies :
    • Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining).
    • Western Blotting : Detects caspase-3 activation and PARP cleavage .
  • Selectivity Index (SI) : Compares LC₅₀ in cancer vs. normal cells (e.g., SI > 5 indicates therapeutic window) .

Advanced: How to resolve contradictions in synthetic yields or byproduct formation?

Methodological Answer:

  • Byproduct Analysis : LC-MS identifies impurities (e.g., dehalogenated byproducts in Suzuki coupling). Adjusting Pd catalyst loading (1–5 mol%) reduces side reactions .
  • Reaction Optimization :
    • High-Throughput Screening : Tests 96 reaction conditions (e.g., solvent, base) to maximize yield .
    • Continuous Flow Synthesis : Enhances reproducibility and scalability (residence time = 30 min) .
  • Controlled Atmosphere : Use of Schlenk lines prevents oxidation of sensitive intermediates .

Advanced: How does structural modification (e.g., substituent variation) alter bioactivity?

Methodological Answer:
Table 2: Bioactivity of Structural Analogs

Analog StructureKey ModificationBioactivity (IC₅₀)Reference
3-(Thiazol-2-ylamino) derivativeThiazole substituentAnticancer (GI₅₀ = 1.2 µM)
5-Hydroxy-4-(naphthalen-2-yl)Hydroxy groupAntifungal (MIC = 8 µg/mL)
3-(4-Dimethylaminophenyl)Electron-rich groupEnhanced tubulin binding
  • Key Trends :
    • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
    • Piperidinylmethyl substituents enhance blood-brain barrier penetration .

Advanced: What analytical techniques validate purity for pharmacological studies?

Methodological Answer:

  • HPLC-DAD : Purity >98% achieved with C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 72.3%, H: 4.9% vs. theoretical) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.